3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound 3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is part of a broader class of chemicals involved in the synthesis of polyfunctional fused heterocyclic compounds. Such chemicals are critical in the development of novel pharmacological agents due to their diverse biological activities. For instance, research by Hassaneen et al. (2003) focused on the synthesis of 2-thioxo-1,3-dihydroindeno[3,2-d]pyrimidino[4,5-b]pyridine-4,9-dione, a compound with structural similarities, highlighting the importance of thieno[3,2-d]pyrimidine derivatives in medicinal chemistry. This research underscores the utility of these compounds in generating new heterocyclic compounds with potential therapeutic applications (Hassaneen et al., 2003).
Biological Activities and Potential Therapeutic Applications
The thieno[3,2-d]pyrimidine scaffold is significant in drug discovery, particularly in anti-cancer research. Singh and Paul (2006) demonstrated that derivatives of 1,3-dialkylated-pyrimidin-2,4-diones, which share a similar core structure with the compound , show activity against human tumor cell lines. This finding suggests that modifications of the thieno[3,2-d]pyrimidine core could yield compounds with significant anti-cancer properties. The study's structure-activity relationship analysis indicates that specific substituents on the thieno[3,2-d]pyrimidine ring can enhance anti-cancer activities, offering insights into the design of new anticancer agents (Singh & Paul, 2006).
Moreover, El-Gazzar et al. (2006) explored the synthesis of thienopyrimidine derivatives due to their high biological activities, including acting as inhibitors of adenosine kinase and exhibiting antileukemia and anticancer activities. This research further supports the potential of thieno[3,2-d]pyrimidine derivatives in developing new therapeutic agents with broad-spectrum biological activities (El-Gazzar et al., 2006).
Properties
IUPAC Name |
3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13(27-15-5-3-2-4-6-15)18(24)22-10-7-14(8-11-22)23-19(25)17-16(9-12-28-17)21-20(23)26/h2-6,9,12-14H,7-8,10-11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQLXFGTTYFCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)NC2=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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